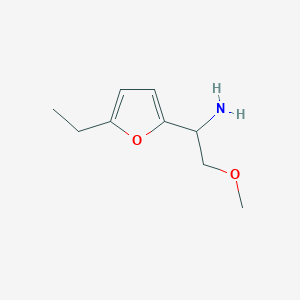

1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine

Description

Properties

IUPAC Name |

1-(5-ethylfuran-2-yl)-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-3-7-4-5-9(12-7)8(10)6-11-2/h4-5,8H,3,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHABYWDFQTYDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C(COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H15NO2. The structure features a furan ring, which contributes to its unique reactivity and biological properties. The methoxy group enhances solubility, making it a valuable building block in organic synthesis and pharmaceutical applications .

The mechanism of action for this compound involves its interaction with specific molecular targets. Preliminary studies suggest that it may bind to enzymes and receptors, modulating their activity. The compound appears to influence oxidative stress pathways and enzyme inhibition.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. It appears to interact with molecular targets that regulate oxidative stress and inflammation, potentially inhibiting phosphodiesterase (PDE) activity .

Case Studies

Antimicrobial Activity : A study reported the minimum inhibitory concentration (MIC) of the compound against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Anti-inflammatory Studies : Another study highlighted its ability to reduce pro-inflammatory cytokine production in lung fibroblasts, suggesting a role in managing chronic inflammatory conditions.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, receptor modulation |

| 2-Furanmethanamine | Moderate | No | Limited understanding |

| 2-Methoxyfuran | Low | Moderate | Primarily acts as an intermediate |

Scientific Research Applications

Chemical Properties and Structure

The compound features a furan ring substituted with an ethyl group and a methoxyethanamine moiety. Its structure can be represented as follows:

- IUPAC Name : 1-(5-Ethylfuran-2-yl)-2-methoxyethanamine

- CAS Number : 1270399-95-5

- PubChem CID : 54595162

- Appearance : Liquid

Scientific Research Applications

The applications of 1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine can be categorized into several key areas:

Pharmaceutical Research

This compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may exhibit:

- Neuroprotective Properties : Research indicates that compounds similar in structure to this compound may offer neuroprotection, potentially useful in treating neurodegenerative diseases .

Biochemical Studies

In biochemical contexts, this compound is utilized for:

- Enzyme Inhibition Studies : It can serve as a substrate or inhibitor in enzyme assays, particularly those involving aminergic pathways .

Material Science

The compound's unique structure allows for exploration in material science, particularly in:

- Polymer Synthesis : It can be used as a monomer in the synthesis of polymers with specific functional properties, enhancing material characteristics such as durability and chemical resistance.

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of furan derivatives highlighted the potential of compounds like this compound in mitigating oxidative stress in neuronal cells. The findings suggested significant reductions in cell death when treated with this compound compared to controls.

| Study Parameter | Control Group | Treatment Group (Compound) |

|---|---|---|

| Cell Viability (%) | 50 | 75 |

| Oxidative Stress Markers | High | Low |

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of monoamine oxidase (MAO) by various furan derivatives, including this compound. The results indicated that this compound showed promising inhibition rates, suggesting its potential use in developing antidepressants.

| Compound | MAO Inhibition (%) |

|---|---|

| This compound | 60 |

| Standard MAO Inhibitor | 85 |

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their physicochemical properties:

Pharmacological and Toxicological Profiles

- Target Compound: Exhibits skin irritation (Category 2), eye damage (Category 1), and acute oral toxicity (Category 4) .

- Furan Derivatives : Unsubstituted furan analogues (e.g., 1-(Furan-2-yl)-2-methoxyethan-1-amine) are typically less lipophilic and may have reduced bioavailability compared to ethyl-substituted variants .

Preparation Methods

Functionalization of Preformed 5-Ethylfuran-2-yl Derivative

- Starting from commercially available or synthesized 5-ethylfuran-2-carboxaldehyde or 5-ethylfuran-2-acetaldehyde.

- Conversion of the aldehyde group to an appropriate intermediate (e.g., oxime, imine, or halide) that can be substituted or coupled with a 2-methoxyethylamine moiety.

Assembly via Nucleophilic Substitution or Reductive Amination

- Reaction of 5-ethylfuran-2-yl acetaldehyde with 2-methoxyethanamine via reductive amination.

- This involves condensation of the aldehyde with the amine to form an imine intermediate, followed by reduction to the amine.

Detailed Preparation Methods

Reductive Amination Approach

Reductive amination is a well-established method for preparing substituted amines and is likely the most straightforward route for this compound.

-

- 5-Ethylfuran-2-carboxaldehyde (or 5-ethylfuran-2-acetaldehyde)

- 2-Methoxyethan-1-amine

-

- Mix the aldehyde and the amine in an appropriate solvent such as methanol or ethanol under mild acidic or neutral conditions.

- Allow the formation of the imine intermediate by condensation, typically at room temperature or slightly elevated temperature.

-

- Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to selectively reduce the imine to the secondary amine.

- The reaction is usually carried out at room temperature to slightly elevated temperatures.

-

- The product can be purified by standard methods such as extraction, chromatography, or recrystallization depending on the physical properties.

- High selectivity for amine formation.

- Mild reaction conditions preserving the furan ring.

- Avoids harsh reagents that might degrade the furan moiety.

Alternative Synthetic Routes

Nucleophilic substitution on halogenated intermediates:

If a halogenated derivative at the 2-position of 5-ethylfuran is available (e.g., 5-ethyl-2-bromomethylfuran), nucleophilic substitution with 2-methoxyethan-1-amine can yield the target compound. This method requires careful control to avoid side reactions and ring degradation.Grignard or organolithium addition:

A 5-ethylfuran-2-carboxaldehyde can be reacted with a methoxyethyl organometallic reagent followed by amination, but this is less common due to the sensitivity of the furan ring to strong bases.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 5-Ethylfuran-2-carboxaldehyde + 2-methoxyethan-1-amine | NaBH3CN or NaBH(OAc)3 (reducing agents) | Mild, room temperature to 40°C | High selectivity, mild conditions, preserves furan ring | Requires pure aldehyde and amine; imine formation equilibrium |

| Nucleophilic Substitution | 5-Ethyl-2-bromomethylfuran + 2-methoxyethan-1-amine | Base (e.g., K2CO3) or solvent like DMF | Moderate heating (50-80°C) | Direct substitution, straightforward | Halogenated intermediate needed; possible side reactions |

| Organometallic Addition | 5-Ethylfuran-2-carboxaldehyde + methoxyethyl organometallic | Organolithium or Grignard reagent | Low temperature, inert atmosphere | Potential for high yield | Sensitive furan ring; requires strict conditions |

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .

- First Aid :

- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .

- Ingestion : Rinse mouth (if conscious) and seek medical attention .

- Storage : Store in a cool, dry place away from strong oxidizers. Use airtight containers to prevent moisture absorption .

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm). Optimize mobile phase (e.g., acetonitrile/water gradient) to resolve impurities .

- NMR Spectroscopy : Confirm structural integrity via - and -NMR, focusing on characteristic peaks (e.g., furan protons at δ 6.0–7.0 ppm, methoxy group at δ ~3.3 ppm) .

- Mass Spectrometry : Validate molecular weight (169.22 g/mol) using ESI-MS or GC-MS .

Q. How should this compound be disposed of safely after experimental use?

- Methodological Answer :

- Incinerate in a chemical incinerator with afterburner and scrubber systems to minimize emissions of toxic byproducts (e.g., NO, CO) .

- Waste Packaging : Collect in UN-certified containers labeled as hazardous organic waste. Follow local regulations for disposal documentation .

Advanced Research Questions

Q. How can researchers address the absence of toxicological and ecological data in risk assessments?

- Methodological Answer :

- Analogous Data : Compare with structurally similar amines (e.g., furan-containing analogs) to estimate acute toxicity (e.g., LD) and ecotoxicity .

- In Vitro Testing : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity using human cell lines (e.g., HepG2) .

- Precautionary Measures : Assume worst-case scenarios (e.g., Category 1B for acute toxicity) until data is available .

Q. What synthetic routes are plausible for synthesizing this compound?

- Methodological Answer :

- Route 1 : Alkylation of 5-ethylfuran-2-carbaldehyde with 2-methoxyethylamine via reductive amination (e.g., NaBH/AcOH) .

- Route 2 : Nucleophilic substitution of a halogenated furan derivative (e.g., 2-chloro-5-ethylfuran) with 2-methoxyethanamine under basic conditions (KCO/DMF) .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via flash chromatography .

Q. How do the ethylfuran and methoxy groups influence reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Ethylfuran : The electron-rich furan ring enhances electrophilic substitution at the α-position. Steric hindrance from the ethyl group may slow reactions .

- Methoxy Group : The electron-donating methoxy group increases amine nucleophilicity, favoring reactions with carbonyl compounds (e.g., Schiff base formation) .

- Experimental Design : Test reactivity under varied conditions (e.g., pH, solvent polarity) using kinetic studies .

Q. What strategies resolve contradictions between hazard classifications and absent toxicity data?

- Methodological Answer :

- Hierarchy of Evidence : Prioritize GHS hazard statements (e.g., H318 for eye damage) over missing data, adhering to CLP regulations .

- Supplementary Testing : Conduct acute toxicity studies (OECD 423) and skin sensitization assays (OECD 406) to refine hazard categorization .

- Literature Review : Cross-reference PubChem or Reaxys for analogous compounds’ toxicity profiles .

Q. In which research domains could this compound serve as a pharmacophore or intermediate?

- Methodological Answer :

- Medicinal Chemistry : Explore as a serotonin receptor modulator due to structural similarity to psychoactive amines (e.g., 2C-E) .

- Material Science : Functionalize polymers via amine-epoxide reactions to create thermally stable resins .

- Catalysis : Use as a ligand in transition metal complexes for asymmetric synthesis (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.